
1-(Piperidin-1-ylsulfonyl)-4-(o-tolyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Piperidin-1-ylsulfonyl)-4-(o-tolyl)piperazine, also known as PIPES, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PIPES is a sulfonamide compound that is widely used as a buffer in biochemical and physiological experiments. It is a colorless, odorless, and crystalline substance that is soluble in water and other polar solvents.
Scientific Research Applications
Synthesis and Chemical Properties
1-(Piperidin-1-ylsulfonyl)-4-(o-tolyl)piperazine is a compound that plays a significant role in the synthesis of various chemical structures. Studies have shown its utility in the regio- and stereoselective SN1 reactions, leading to the stereoselective preparation of substituted piperidines. This process is crucial for the development of compounds with potential therapeutic properties, emphasizing its importance in synthetic chemistry and drug discovery (Adelbrecht et al., 2001).
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, 1-(Piperidin-1-ylsulfonyl)-4-(o-tolyl)piperazine derivatives have been explored for their potential as building blocks in drug discovery. The straightforward synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available compounds highlights their significance. These derivatives serve as crucial intermediates in the synthesis of compounds with various biological activities, demonstrating the compound's versatility and potential in creating new therapeutics (Košak et al., 2014).
Pharmacological Applications
The pharmacological exploration of 1-(Piperidin-1-ylsulfonyl)-4-(o-tolyl)piperazine derivatives has led to significant findings, such as their role in the development of potent calcitonin gene-related peptide (CGRP) receptor antagonists. These findings underscore the compound's relevance in creating therapies for conditions mediated by CGRP, further illustrating its value in pharmacological research (Cann et al., 2012).
properties
IUPAC Name |
1-(2-methylphenyl)-4-piperidin-1-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-15-7-3-4-8-16(15)17-11-13-19(14-12-17)22(20,21)18-9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZURNAFWATXUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-1-ylsulfonyl)-4-(o-tolyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2845892.png)
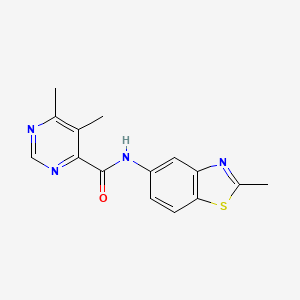
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2845894.png)
![ethyl 5-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2845895.png)
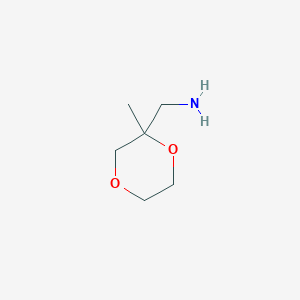
![2-chloro-N-[5-chloro-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2845897.png)
![8-(2-hydroxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845898.png)

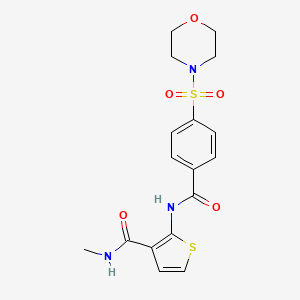
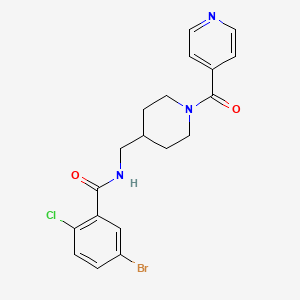
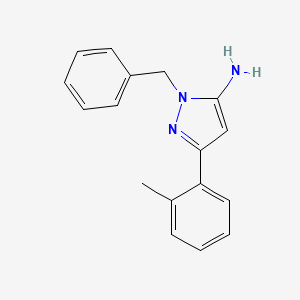

![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2845910.png)
